3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide

Description

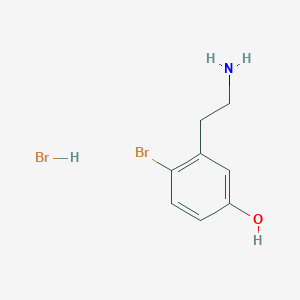

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide is a brominated phenolic compound featuring an aminoethyl substituent at the 3-position and a bromine atom at the 4-position of the phenol ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-(2-aminoethyl)-4-bromophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNSDFAMFRXSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide typically involves the bromination of 3-(2-Amino-ethyl)-phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: De-brominated phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide | ~287.93* | High (due to hydrobromide) | -NH2CH2CH2, -Br, -OH |

| 3-Bromo-2-chlorophenol | 207.45 | Moderate | -Br, -Cl, -OH |

| 6-Bromo-3-hydroxyflavone derivative | 316.98 | Low (non-ionic) | -Br, -OH, chromenone core |

*Calculated based on formula.

Aminoethyl-Containing Analogues

- K145 (3-(2-Amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione): While structurally distinct (thiazolidine-2,4-dione core), K145 shares the 2-aminoethyl group, which contributes to its selectivity for Sphingosine Kinase-2 (SphK2). This highlights the role of aminoethyl in targeting enzyme active sites. Unlike the target compound, K145’s thiazolidine ring and butoxyphenyl group confer lipophilicity, enhancing cellular uptake .

Comparison with Pharmacological Hydrobromide Salts

- Galantamine Hydrobromide: A cholinesterase inhibitor used in Alzheimer’s therapy. Like the target compound, its hydrobromide salt improves water solubility. However, galantamine’s complex bicyclic structure contrasts with the simpler phenolic system of the target compound, affecting blood-brain barrier penetration .

- Ipratropium Bromide: A quaternary ammonium anticholinergic agent. The hydrobromide salt here stabilizes the positively charged nitrogen, similar to the protonated aminoethyl group in the target compound. This suggests shared strategies for enhancing stability in ionic drugs .

Table 3: Pharmacokinetic Properties of Hydrobromide Salts

| Compound | Half-Life (Hours) | Bioavailability (%) | Primary Use |

|---|---|---|---|

| 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide | Unknown | Theoretical high | Research compound |

| Galantamine Hydrobromide | 7 | 90–100 | Alzheimer’s disease |

| Ipratropium Bromide | 2 | <10 (inhaled) | Chronic obstructive pulmonary disease |

Key Research Findings and Implications

Biological Activity

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide is a chemical compound with the molecular formula C8H11Br2NO and a molecular weight of approximately 296.99 g/mol. It is classified as a hydrobromide salt, indicating the presence of bromine atoms in its structure. The compound features a phenolic group and an aminoethyl side chain, both of which contribute to its potential biological activities. This article reviews the known biological activities, possible mechanisms of action, and related research findings.

Chemical Structure and Properties

The structure of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide can be represented as follows:

Key Properties:

- Appearance: White solid

- Solubility: Soluble in water due to the hydrobromide form

- Reactivity: Exhibits typical reactions of phenolic compounds, including electrophilic substitution and hydrogen bonding.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to biological targets. While detailed mechanisms remain largely unexplored, preliminary data suggest interactions with enzymes and receptors involved in cellular processes.

Comparative Analysis with Similar Compounds

The uniqueness of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide lies in its combination of functional groups, which may confer distinct biological activities not observed in structurally similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-bromophenol | Amino group, bromine on phenol | Exhibits strong antibacterial activity |

| 3-Aminophenol | Amino group on phenolic ring | Known for its role as an analgesic |

| 4-Bromoaniline | Bromine substituted aniline | Used in dye synthesis |

| 3-(Aminoethyl)phenol | Aminoethyl side chain | Potential neuroprotective effects |

While specific studies detailing the mechanism of action for 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide are lacking, it is hypothesized that its phenolic structure allows for interactions with various biological macromolecules. These interactions may include:

- Hydrogen Bonding: The presence of hydroxyl groups facilitates hydrogen bonding with proteins.

- Electrophilic Substitution: The bromine atom may participate in electrophilic reactions, influencing enzyme activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis typically involves bromination of a phenolic precursor followed by aminoethylation. Reaction optimization includes:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature (0–5°C) to minimize side reactions .

- Aminoethylation : Introduce the aminoethyl group via nucleophilic substitution using 2-aminoethyl bromide hydrobromide in dimethylformamide (DMF) with K₂CO₃ as a base .

- Purification : Employ column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/water .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and optimize yields .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 6.8–7.2 ppm), aminoethyl protons (δ 2.8–3.2 ppm), and bromine substitution .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine .

- Elemental Analysis : Validate empirical formula (e.g., C₈H₁₁Br₂NO) with <0.3% deviation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve the structure. Assign hydrogen bonds (e.g., N–H···Br, O–H···Br) using graph-set analysis .

- Stability Insights : Strong intramolecular H-bonds (e.g., phenolic O–H to bromide) reduce hygroscopicity, enhancing shelf stability .

- Reactivity Prediction : Intermolecular H-bonding networks (e.g., aminoethyl NH to phenolic O) may influence solubility and intermolecular interactions in biological assays .

Q. What experimental approaches are recommended to evaluate this compound’s inhibitory activity against Sphingosine Kinase 2 (SphK2)?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Use recombinant SphK2 with [³²P]-ATP and sphingosine substrate. Measure IC₅₀ via thin-layer chromatography (TLC) or LC-MS quantification of sphingosine-1-phosphate (S1P) .

- Selectivity Screening : Compare inhibition against SphK1 and other kinases to confirm specificity .

- Molecular Docking : Perform docking studies (AutoDock Vina) using SphK2’s crystal structure (PDB: 4LX1). Analyze binding poses for interactions with the catalytic site (e.g., bromophenol moiety binding to hydrophobic pockets) .

Q. How can in vivo pharmacokinetic (PK) and antitumor efficacy studies be designed for this compound?

- Methodological Answer :

- Animal Models : Use BALB/c mice with xenografted tumors (e.g., U937 leukemia cells). Administer via intraperitoneal (IP) injection (20–35 mg/kg/day) for 15 days .

- PK Analysis : Collect plasma/tissue samples at intervals (0–24 hr). Quantify compound and metabolites via LC-MS/MS. Calculate AUC, Cmax, and half-life .

- Efficacy Endpoints : Measure tumor volume (caliper), apoptosis (TUNEL assay), and S1P levels (ESI-MS/MS) in excised tumors .

- Mechanistic Studies : Perform Western blotting for downstream targets (e.g., ERK, Akt phosphorylation) to link SphK2 inhibition to antitumor effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC₅₀ values for SphK2 inhibition across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent substrate concentrations (e.g., 10 µM sphingosine), ATP levels (1 mM), and pH (7.4) .

- Control for Purity : Verify compound purity (>95%) via HPLC and NMR. Impurities (e.g., de-brominated byproducts) may artificially lower activity .

- Cross-Validate : Compare results across orthogonal methods (e.g., radiometric vs. fluorescence-based assays) .

Methodological Tools and Resources

- Crystallography : SHELX-97 for structure refinement; ORTEP-3 for visualizing thermal ellipsoids and H-bonding .

- In Silico Modeling : AutoDock for binding affinity predictions; Gaussian09 for optimizing molecular geometries .

- Analytical Standards : Use NIST-validated reference materials for calibrating HPLC/LC-MS systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.